1,3-Dioxane-2-ethanol
Description
The study of specific chemical compounds is often driven by a combination of historical precedent, structural uniqueness, and the potential for practical applications. 1,3-Dioxane-2-ethanol emerges as a subject of interest at the intersection of fundamental organic chemistry and the development of functional molecules.
The 1,3-dioxane (B1201747) ring system, a six-membered heterocycle with two oxygen atoms at the 1 and 3 positions, has a well-established history in organic chemistry. Initially rising to prominence as a robust protecting group for 1,3-diols and carbonyl compounds, its application became a standard transformation in multi-step synthesis. thieme-connect.de The first significant use of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This protecting group strategy is valued for the stability of the 1,3-dioxane ring under basic, oxidative, and reductive conditions, while remaining labile to acidic conditions, which allows for selective deprotection. thieme-connect.de
The academic significance of 1,3-dioxanes extends beyond their role as protecting groups. Their six-membered ring structure makes them excellent models for conformational analysis, akin to cyclohexanes. thieme-connect.de The presence of C-O bonds of shorter length compared to C-C bonds in cyclohexane (B81311) results in distinct conformational preferences and energy barriers, providing a rich area for physical organic chemistry studies. thieme-connect.de Furthermore, the 1,3-dioxane motif is present in a variety of natural products, which fuels ongoing interest in its synthesis and derivatization. thieme-connect.de
The focused academic investigation of this compound is predicated on its bifunctional nature, possessing both a stable heterocyclic ring and a reactive primary alcohol. This combination makes it a versatile building block in organic synthesis. The 1,3-dioxane moiety can act as a stereodirecting group or a latent carbonyl function, while the ethanol (B145695) side chain offers a handle for further molecular elaboration.
Research into derivatives of 1,3-dioxanes has revealed their potential in medicinal chemistry and materials science. For instance, functionalized 1,3-dioxane analogs have been designed and evaluated as potential treatments for metabolic syndrome and as inhibitors of cytochrome P450 enzymes. epa.govnih.gov Specifically, certain 5-(phenoxymethyl)-1,3-dioxane derivatives have shown inhibitory activity against CYP17, CYP21, and CYP11B1, enzymes involved in cortisol production. nih.gov Moreover, derivatives of 1,3-dioxane have been investigated as modulators to overcome multidrug resistance in cancer therapy. nih.govresearchgate.net In the realm of materials science, diacrylate derivatives of substituted 1,3-dioxane-2-ethanols have been explored for the development of biodegradable cyclic acetal (B89532) networks for tissue engineering applications. researchgate.net These examples underscore the rationale for a thorough understanding of the parent compound, this compound, as a foundational structure for the synthesis of such high-value molecules.
Advanced scholarly inquiry into this compound and its derivatives encompasses several key objectives. A primary goal is the development of novel and efficient synthetic methodologies for the preparation of the parent compound and its substituted analogs. This includes the exploration of catalytic systems and reaction conditions that allow for high stereoselectivity and yield.
A significant area of investigation is the regioselective ring-opening of the 1,3-dioxane moiety. researchgate.netugent.be Such reactions can provide access to complex polyol fragments, which are common structural motifs in many biologically active natural products. Understanding the factors that control the regioselectivity of these ring-opening reactions is a critical objective.
Furthermore, research aims to expand the library of functionalized this compound derivatives and to screen them for biological activity. This includes the synthesis of prodrugs containing the 1,3-dioxane moiety for potential use in cancer treatment and for the modulation of thromboxane (B8750289) A2 or peroxisome proliferator-activated receptors. google.com In materials science, the objective is to design and synthesize novel polymers and biomaterials based on the this compound scaffold with tailored physical and chemical properties. researchgate.netontosight.ai
The key research areas focusing on this compound and its derivatives are diverse and employ a range of modern chemical methodologies.
Synthetic Chemistry: This area focuses on the acid-catalyzed cyclization of diols with aldehydes or ketones to form the 1,3-dioxane ring. Research also explores intramolecular oxa-Michael reactions to create highly functionalized 1,3-dioxanes. rsc.org The development of stereoselective synthetic routes is a major focus, often employing chiral auxiliaries or catalysts.
Medicinal Chemistry and Drug Discovery: In this field, derivatives of this compound are synthesized and evaluated for their biological activity. epa.govnih.govnih.govresearchgate.net This involves in vitro assays to determine enzyme inhibition (e.g., IC50 values for cytochrome P450 enzymes) and cellular activity (e.g., modulation of multidrug resistance). nih.govnih.gov Structure-activity relationship (SAR) studies are conducted to optimize the therapeutic potential of these compounds.
Polymer and Materials Science: Researchers in this area utilize this compound derivatives as monomers for polymerization reactions. researchgate.net A key method is radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals derived from 1,3-dioxanes, which leads to the formation of biodegradable polyesters. The resulting polymers are characterized for their mechanical and thermal properties.
Physical Organic Chemistry: This research involves the study of the conformational properties of the 1,3-dioxane ring through techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling. thieme-connect.de These studies provide fundamental insights into the stereochemical outcomes of reactions involving these heterocyclic systems.
Compound Data Tables
Below are interactive tables summarizing key data for this compound and a related derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(1,3-dioxan-2-yl)ethanol |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 5465-07-6 |
Data sourced from PubChem.
Table 2: Key Research Findings for 1,3-Dioxane Derivatives
| Derivative Class | Research Focus | Key Finding |
| 5-(Phenoxymethyl)-1,3-dioxanes | Cytochrome P450 Inhibition | Analogs show potent inhibition of CYP17, CYP21, and CYP11B1 with IC50 values <100 nM. nih.gov |
| Diacrylate Derivatives | Biodegradable Polymers | Can be polymerized to form cyclic acetal networks for tissue engineering applications. researchgate.net |
| General Derivatives | Multidrug Resistance Modulation | Certain derivatives can reverse tumor cell multidrug resistance in vitro. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5465-07-6 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 |
InChI Key |
LYTNHFVPHUPKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Pathways for 1,3 Dioxane 2 Ethanol
Elucidation of Precursor Chemistry and Reaction Design for Dioxane Ring Formation
The foundational step in synthesizing 1,3-dioxane-2-ethanol is the formation of the 1,3-dioxane (B1201747) ring. This is typically achieved through the condensation of a 1,3-diol with an aldehyde or ketone.
Condensation Reactions Involving 1,3-Propanediol (B51772) and Related Diols
The reaction of 1,3-propanediol with an aldehyde or ketone is a common method for forming the 1,3-dioxane ring. organic-chemistry.orgresearchgate.net This condensation reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. organic-chemistry.orglew.ro For instance, substituted aldehydes from the vanillin (B372448) series have been condensed with 1,3-propanediol in boiling benzene (B151609) using a sulfo cation exchanger as a catalyst. researchgate.net Similarly, 1,3-diacetylbenzene (B146489) can react with 1,3-propanediols in the presence of p-toluenesulfonic acid to form 1,3-dioxane derivatives. lew.ro
The choice of diol can be expanded beyond 1,3-propanediol to include various substituted 1,3-diols, allowing for the synthesis of a diverse range of 1,3-dioxane derivatives. nih.gov For example, 2-butyl-2-ethylpropane-1,3-diol and 2-pentylpropane-1,3-diol (B1360202) have been used to create more complex 1,3-dioxane structures. nih.gov
A general procedure for the synthesis of 1,3-dioxane compounds involves refluxing stoichiometric amounts of a 1,3-diol and a carbonyl compound with a catalytic amount of an acid, such as p-toluenesulfonic acid, in a solvent like benzene. The water formed during the reaction is removed using a Dean-Stark trap. lew.ro
Acid-Catalyzed Cyclization Approaches and Mechanistic Investigations
Acid catalysis is fundamental to the formation of the 1,3-dioxane ring. Both Brønsted and Lewis acids can be employed to facilitate the reaction. organic-chemistry.org The mechanism of acid-catalyzed acetal (B89532) formation involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. nptel.ac.in
The reaction proceeds through a hemiacetal intermediate, followed by a second nucleophilic attack from the other hydroxyl group of the diol, leading to the cyclization and formation of the 1,3-dioxane ring with the elimination of a water molecule. nptel.ac.in The outcome of the reaction can be influenced by the reaction conditions. For example, in the Prins reaction, the electrophilic addition of an aldehyde to an alkene in the presence of an acid can lead to a 1,3-diol, which can then react further to form a dioxane in the presence of excess formaldehyde (B43269). nptel.ac.in
Trifluoromethanesulfonic acid has been shown to be a particularly effective catalyst for the Prins cyclization of styrene (B11656) derivatives with formaldehyde in an aqueous solution, leading to high yields of the corresponding 1,3-dioxanes. researchgate.net
Catalytic Systems in the Synthesis of this compound Derivatives
The choice of catalyst plays a crucial role in the efficiency and selectivity of 1,3-dioxane synthesis. Both homogeneous and heterogeneous catalysts have been successfully employed.
Homogeneous and Heterogeneous Catalysis for Ring Closure
Homogeneous Catalysis: Traditional homogeneous acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. researchgate.net Trifluoromethanesulfonic acid and heteropoly acids like phosphotungstic acid have also been used, demonstrating high yields for dioxane synthesis. researchgate.net However, a significant drawback of homogeneous catalysts is the difficulty in their separation from the reaction mixture, which can lead to product contamination and catalyst loss. researchgate.net
Heterogeneous Catalysis: To overcome the limitations of homogeneous catalysts, various solid acid catalysts have been developed. These are easily separable and reusable, making the process more environmentally friendly and cost-effective. nih.gov Examples of heterogeneous catalysts include:
Zeolites: HZSM-5 has been studied for the Prins condensation of styrene and formaldehyde. researchgate.net
Sulfonated Resins: CT-252 is another example of a solid acid catalyst used in this reaction. researchgate.net
Mesoporous Materials: ZnAlMCM-41 has shown high selectivity in the synthesis of 4-phenyl-1,3-dioxane. rsc.org
Ceria (CeO2): This water-tolerant Lewis acid catalyst has demonstrated excellent activity in the hydrolysis of 4-methyl-1,3-dioxane (B1663929) and the one-pot synthesis of 1,3-butanediol (B41344) from propylene (B89431) and formaldehyde. nih.gov
Sulfated Zirconia (SZ): This catalyst has been found to be highly selective for the synthesis of 4-phenyl-1,3-dioxane. researchgate.net
Perfluoro Sulfonic Acid Resin: This catalyst has been shown to be highly effective for the condensation of acrolein with 1,3-propanediol. google.com
Interactive Data Table: Comparison of Catalysts for 1,3-Dioxane Synthesis
| Catalyst | Type | Reactants | Product | Yield/Selectivity | Reference |
| p-Toluenesulfonic acid | Homogeneous | 1,3-Diacetylbenzene, 1,3-Propanediols | 1,3-Bis-(2-methyl-1,3-dioxan-2-yl)-benzene | 42% | lew.ro |
| Trifluoromethanesulfonic acid | Homogeneous | Styrene, Formalin | 4-Phenyl-1,3-dioxane | Excellent Yield | researchgate.net |
| Phosphotungstic acid | Homogeneous | Styrene, Formalin | 4-Phenyl-1,3-dioxane | 98.9% Selectivity | researchgate.net |
| ZnAlMCM-41 | Heterogeneous | Styrene, Paraformaldehyde | 4-Phenyl-1,3-dioxane | High Selectivity | rsc.org |
| Ceria (CeO2) | Heterogeneous | Propylene, Formaldehyde | 1,3-Butanediol (via dioxane intermediate) | 60% Overall Yield | nih.gov |
| Sulfated Zirconia (SZ) | Heterogeneous | Styrene | 4-Phenyl-1,3-dioxane | 93% Selectivity | researchgate.net |
| Perfluoro Sulfonic Acid Resin | Heterogeneous | Acrolein, 1,3-Propanediol | 2-Vinyl-1,3-dioxane | High Conversion Rate | google.com |
Organocatalysis and Biocatalysis in 1,3-Dioxane Synthesis
In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering mild and selective reaction conditions.
Organocatalysis: L-ascorbic acid has been utilized as an efficient organocatalyst for the synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives. arkat-usa.org Thiourea-based organocatalysts have also been developed for the stereocontrolled Friedel–Crafts alkylation of indoles with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. tandfonline.comtandfonline.com These catalysts operate through hydrogen bonding interactions to activate the substrates.
Biocatalysis: Enzymatic approaches offer high stereoselectivity in the synthesis of chiral molecules. Fructose-1,6-bisphosphate aldolases from Staphylococcus carnosus have been used for the synthesis of open-chain ketose-1-phosphates, which can then undergo a successive reaction to form 1,3-dioxane derivatives. tandfonline.com This biocatalytic route demonstrates the potential for producing enantiomerically pure 1,3-dioxane compounds.
Photochemical and Electro-Chemical Synthesis Strategies for 1,3-Dioxanes
Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often under mild conditions.
Photochemical Synthesis: A photochemical method for the acetalization of aldehydes using visible light irradiation has been developed. organic-chemistry.org This method employs Eosin Y as a photocatalyst and allows for the protection of a wide range of aldehydes under neutral conditions. organic-chemistry.org More recently, a photochemical synthesis of enol ethers and furan-3(2H)-ones from 1,3-dicarbonyl compounds and aryl diazoacetates has been reported, where 1,4-dioxane (B91453) promotes the O-alkylation. rsc.orgrsc.orgnih.gov
Electrochemical Synthesis: Electrochemical methods have also been explored for the synthesis and modification of 1,3-dioxanes. For example, the electrochemical conversion of 4-alkyloxytoluenes to cyclic 4-alkyloxybenzaldehyde acetals has been demonstrated as a new approach to liquid-crystalline 1,3-dioxanes. acs.org Furthermore, the electrochemical reductive cleavage of p-nitro-1,3-dioxanes has been studied, highlighting the potential of using electrochemical methods for the deprotection of these functional groups. researchgate.net
Stereoselective and Enantioselective Synthesis of this compound Analogs
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of bioactive molecules and advanced materials. For analogs of this compound, where chirality can be introduced at the C2, C4, C5, and C6 positions of the dioxane ring, as well as on the ethanol (B145695) side chain, stereoselective and enantioselective methodologies are of paramount importance. These methods allow for the synthesis of specific stereoisomers, which can exhibit distinct physical, chemical, and biological properties.
A number of strategies have been developed for the asymmetric synthesis of substituted 1,3-dioxanes. One common approach involves the use of chiral diols as starting materials. Chiral 1,3-diols can be condensed with an appropriate carbonyl compound to yield chiral 1,3-dioxanes, where the stereochemistry of the diol directs the formation of new stereocenters. Current time information in Vanderburgh County, US. For instance, the use of C2-symmetric diols like pentane-2,4-diol has been a valuable tool in asymmetric synthesis. Current time information in Vanderburgh County, US.
The catalytic asymmetric Prins reaction represents another powerful tool for the enantioselective synthesis of 4-substituted 1,3-dioxanes. This reaction involves the condensation of an alkene with an aldehyde, catalyzed by a chiral catalyst. For example, the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts in the reaction of styrenes with paraformaldehyde has been shown to produce 1,3-dioxanes with high enantioselectivity. researchgate.net These enantioenriched 1,3-dioxanes can then be further functionalized to access a variety of optically active compounds. researchgate.net
Furthermore, the enantioselective deprotonation of prochiral 1,3-dioxan-5-ones using chiral lithium amide bases can generate chiral enolates. These enolates can then react with electrophiles to produce enantiomerically enriched 1,3-dioxan-5-one (B8718524) derivatives, which are versatile intermediates for the synthesis of complex molecules. nih.gov
The synthesis of more complex analogs, such as those with substituents at the 2-position, can be achieved through various methods. For example, the addition of a Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, providing a route to chiral 2-substituted 1,3-dioxane derivatives. thieme-connect.com
Below is a table summarizing selected stereoselective and enantioselective methods for the synthesis of 1,3-dioxane analogs.
| Methodology | Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
| Asymmetric Acetalization | Prochiral 1,3-diol and aldehyde/ketone | Chiral auxiliary or catalyst | Chiral 1,3-dioxane | Transfer of chirality from a chiral diol. | Current time information in Vanderburgh County, US. |
| Catalytic Asymmetric Prins Reaction | Styrene and paraformaldehyde | Confined imino-imidodiphosphate (iIDP) Brønsted acid | Enantioenriched 4-substituted 1,3-dioxane | High enantioselectivity. | researchgate.net |
| Enantioselective Deprotonation | Prochiral 1,3-dioxan-5-one | Chiral lithium amide base | Enantiomerically enriched 1,3-dioxan-5-one | Generation of chiral enolates. | nih.gov |
| Grignard Addition to Sulfinimines | Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane and N-tert-butanesulfinyl aldimine | None | Chiral 2-substituted 1,3-dioxane derivative | High diastereoselectivity. | thieme-connect.com |
These methodologies provide a robust toolbox for the synthesis of a wide range of stereochemically defined this compound analogs, enabling the exploration of their structure-property relationships in various applications.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. The synthesis of 1,3-dioxanes can be designed to be highly atom-economical. For instance, a metal-free synthesis of 1,3-dioxane derivatives from aromatic alkynes and paraformaldehyde has been reported to be atom-economic. thieme-connect.com
Utilization of Sustainable Feedstocks and Environmentally Benign Solvents
The choice of starting materials and solvents has a significant impact on the environmental footprint of a synthetic process. Utilizing renewable feedstocks is a key aspect of green chemistry. Glycerol (B35011), a byproduct of biodiesel production, is a promising renewable feedstock that can be used in the synthesis of 1,3-dioxane derivatives. rsc.org The acetalization of glycerol with aldehydes can lead to the formation of 5-hydroxy-1,3-dioxane, a close analog of this compound. rsc.org Furthermore, the upcycling of polymer waste, such as polyoxymethylene (POM), into valuable 1,3-dioxane derivatives represents an innovative approach to sustainable feedstock utilization. researchgate.net
The use of environmentally benign solvents is another critical consideration. Traditional solvents for acetalization, such as toluene (B28343) and benzene, are often hazardous. mdpi.com Greener alternatives have been explored, including cyclopentyl methyl ether (CPME), which forms a positive azeotrope with water, facilitating its removal during the reaction. mdpi.comrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the solvent and catalyst for acetalization reactions, offering a recyclable and efficient reaction medium. researchgate.net The use of water as a solvent, especially in microwave-assisted synthesis, presents a highly sustainable option for the synthesis of 1,3-dioxanes. nih.gov
The following table summarizes green chemistry approaches applicable to the synthesis of this compound and its analogs.
| Green Chemistry Principle | Approach | Example | Benefits | Reference |
| Atom Economy | Metal-free synthesis | Reaction of aromatic alkynes with paraformaldehyde | High efficiency, reduced metal waste. | thieme-connect.com |
| Reaction Efficiency | Use of recyclable solid acid catalysts | Prins cyclization using ZnAlMCM-41 | High selectivity, catalyst reusability. | rsc.org |
| Sustainable Feedstocks | Utilization of biomass-derived materials | Acetalization of glycerol with aldehydes | Use of renewable resources, valorization of waste streams. | rsc.org |
| Sustainable Feedstocks | Upcycling of polymer waste | Conversion of polyoxymethylene (POM) to 1,3-dioxanes | Waste reduction, circular economy approach. | researchgate.net |
| Benign Solvents | Replacement of hazardous solvents | Use of cyclopentyl methyl ether (CPME) in acetalization | Reduced toxicity, easier water removal. | mdpi.comrsc.org |
| Benign Solvents | Use of deep eutectic solvents (DESs) | Acetalization in a choline (B1196258) chloride/malonic acid DES | Recyclable solvent/catalyst system. | researchgate.net |
| Benign Solvents | Aqueous synthesis | Microwave-assisted synthesis of 1,3-dioxanes in water | Elimination of organic solvents, energy efficiency. | nih.gov |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental protection and resource conservation.
Flow Chemistry and Continuous Manufacturing Methodologies for this compound Production
In a continuous flow system, reactants are pumped through a reactor, where the reaction takes place under precisely controlled conditions of temperature, pressure, and residence time. This approach allows for rapid heating and cooling, efficient mixing, and improved reaction homogeneity compared to batch reactors. rsc.org For the synthesis of 1,3-dioxane derivatives, continuous flow reactors can be employed to carry out the key acetalization step. Industrial production of similar compounds often utilizes continuous-flow reactors to enhance yield and purity. vulcanchem.com
The benefits of flow chemistry are particularly evident in multi-step syntheses, where intermediates can be generated and immediately used in the next reaction step without isolation and purification. This "telescoping" of reactions can significantly reduce production time and waste. durham.ac.uk For instance, a multi-step flow synthesis could be envisioned for this compound, where the initial formation of the 1,3-dioxane ring is followed by in-line functionalization to introduce the ethanol side chain.
The table below outlines the potential advantages and considerations for implementing flow chemistry in the production of this compound.
| Parameter | Batch Processing | Flow Chemistry/Continuous Manufacturing | Benefits of Flow Chemistry | Reference |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved reproducibility and selectivity. | rsc.org |
| Safety | Handling of large quantities of reactants and intermediates poses higher risks. | Smaller reaction volumes at any given time, better heat dissipation. | Reduced risk of thermal runaways and other hazards. | durham.ac.uk |
| Efficiency | Often requires multiple manual operations and work-up steps. | Automation of the entire process, potential for in-line purification. | Increased throughput, reduced labor costs. | rsc.orgdurham.ac.uk |
| Scalability | Scaling up can be challenging and may require process re-optimization. | Scaling up is achieved by running the process for a longer duration or by using parallel reactors. | More straightforward and predictable scale-up. | durham.ac.uk |
| Waste Generation | Can generate significant amounts of waste from work-up and purification. | Minimized waste through higher efficiency and potential for solvent recycling. | More environmentally friendly process. | acs.org |
While specific literature on the complete continuous flow synthesis of this compound is not yet prevalent, the established advantages of this technology in the synthesis of related heterocyclic compounds and active pharmaceutical ingredients strongly suggest its applicability and potential benefits for the production of this compound. acs.orgseqens.com The development of such a process would represent a significant advancement in the efficient and sustainable manufacturing of this compound.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 1,3 Dioxane 2 Ethanol
Fundamental Reactivity of the 1,3-Dioxane (B1201747) Core
The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under basic, reductive, and oxidative conditions. thieme-connect.de However, it is susceptible to cleavage under acidic conditions. thieme-connect.de
Ring-Opening Reactions and Associated Acid/Base Catalysis
The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment. Acid-catalyzed hydrolysis readily cleaves the acetal, while it remains stable under basic conditions. thieme-connect.deorganic-chemistry.org
Acid-Catalyzed Ring-Opening:
The regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry. researchgate.net The mechanism of acid-catalyzed hydrolysis involves the formation of an oxocarbenium ion as a key intermediate. researchgate.netcdnsciencepub.com Lewis acids such as aluminum chloride (AlCl₃) can also catalyze the reductive cleavage of 1,3-dioxanes in the presence of a reducing agent like lithium aluminum hydride (LiAlH₄). cdnsciencepub.comcdnsciencepub.com The rate of this reaction is influenced by the substitution pattern on the dioxane ring, with electron-donating groups at the C2 position enhancing the rate of hydrogenolysis. cdnsciencepub.com
Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxolanes are hydrogenolyzed faster. cdnsciencepub.comcdnsciencepub.com This difference is attributed to the greater ease of oxocarbenium ion formation in the five-membered ring system. cdnsciencepub.com
A variety of reagents can be employed for the regioselective ring-opening of 1,3-dioxane acetals, leading to diverse products. For instance, the Hanessian-Hullar reaction, which involves the use of N-bromosuccinimide (NBS), proceeds through an ionic mechanism involving a bromoacetal intermediate that fragments to a stable cyclic carbocation. researchgate.net
Base-Catalyzed Reactions:
While the 1,3-dioxane ring itself is stable to bases, the presence of substituents can enable base-catalyzed reactions. For example, the deprotonation of 1,3-dioxan-5-ones with lithium amides can lead to the formation of lithium enolates, which can then participate in various addition reactions. cdnsciencepub.com However, under certain conditions, reduction of the ketone can be a competing pathway. cdnsciencepub.com
| Catalyst Type | Reagents | Key Mechanistic Feature | Product Type |
| Acid | H₃O⁺ | Formation of oxocarbenium ion | Diol and aldehyde/ketone |
| Lewis Acid | LiAlH₄/AlCl₃ | Reductive cleavage via oxocarbenium ion | Hydroxy ether |
| Acid | NBS | Ionic fragmentation of bromoacetal | Brominated ester |
| Base | Lithium Amides | Formation of lithium enolate | Aldol adducts |
Nucleophilic and Electrophilic Reactivity of the Dioxane Ring
The reactivity of the 1,3-dioxane ring towards nucleophiles and electrophiles is largely centered on the acetal carbon (C2) and the oxygen atoms.
Nucleophilic Reactivity:
The oxygen atoms in the 1,3-dioxane ring possess lone pairs of electrons, making them nucleophilic. They can coordinate to Lewis acids, which is the initial step in many ring-opening reactions. researchgate.net Furthermore, α-metallated 1,3-dioxanes can act as nucleophiles in addition reactions to electrophilic species like cationic η³-allylmolybdenum complexes. rsc.org In some cases, nucleophilic attack can occur at other positions. For instance, the degradation of the organophosphorus pesticide Diazinon in 1,3-dioxane as a solvent involves nucleophilic attack by piperidine (B6355638) on the phosphorus atom. frontiersin.org
Electrophilic Reactivity:
The C2 carbon of the 1,3-dioxane ring is an electrophilic center, susceptible to attack by nucleophiles, especially after activation by an acid. organic-chemistry.org 1,3-Dioxan-5-ones, being α-alkoxyketones, are particularly electrophilic, with reactivity approaching that of aldehydes. cdnsciencepub.com
Transformations Involving the Ethanol (B145695) Moiety
The ethanol side chain of 1,3-dioxane-2-ethanol provides a versatile handle for a variety of chemical transformations.
Oxidation and Reduction Chemistry of the Hydroxyl Group
The primary alcohol of the ethanol group can be readily oxidized to an aldehyde or a carboxylic acid. Conversely, derivatives of the ethanol moiety can be reduced back to the alcohol.
Oxidation:
The oxidation of the primary alcohol on the this compound scaffold can lead to the corresponding aldehyde or carboxylic acid, 1,3-dioxane-2-carboxylic acid. nih.govsigmaaldrich.com Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 1,3-dioxanes can be achieved using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂ to yield esters. organic-chemistry.org
Reduction:
While the primary focus is often on the oxidation of the hydroxyl group, the reduction of derivatives is also a key transformation. For example, 1,3-dioxane-2-carboxylic acid esters can be reduced to this compound. google.com Stereospecific reduction of related ketone derivatives can be achieved by the sequential addition of a borane (B79455) reagent followed by sodium borohydride. google.com
| Transformation | Reagent/Catalyst | Product |
| Oxidation | O₂/NHPI/Co(OAc)₂ | 1,3-Dioxane-2-carboxylic acid ester |
| Reduction | Borane reagent/NaBH₄ | This compound |
Derivatization via Esterification, Etherification, and Halogenation
The hydroxyl group of the ethanol moiety is a prime site for derivatization through esterification, etherification, and halogenation reactions.
Esterification:
Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative. For example, 1,3-dioxane-2-carboxylic acid esters can be synthesized through this method. nih.govontosight.aigoogle.com The reaction is often catalyzed by an acid.
Etherification:
Etherification involves the conversion of the hydroxyl group into an ether. This can be accomplished by reacting this compound with an alkyl halide in the presence of a base. The etherification of glycerol (B35011) with tert-butyl alcohol, a related reaction, is often catalyzed by acid catalysts like sulfuric acid or ion-exchange resins. mdpi.com
Halogenation:
The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For example, bromination of 2-methyl-1,3-dioxolane-2-ethanol, a structurally similar compound, can be achieved using dibromotriphenylphosphorane or phosphorus tribromide (PBr₃). The choice of reagent can influence the reaction conditions and yield.
| Derivatization | Reagent Type | Product Functional Group |
| Esterification | Carboxylic acid/derivative | Ester |
| Etherification | Alkyl halide | Ether |
| Halogenation | PBr₃, PPh₃/Br₂ | Alkyl halide |
Functional Group Interconversions on the this compound Scaffold
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. docsity.com On the this compound scaffold, the primary alcohol offers a key site for such transformations.
A common and important FGI is the conversion of the alcohol to an alkyl halide. ub.edu This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) and bromine (Ph₃P/Br₂). ub.edu The resulting alkyl halide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of other functional groups.
For instance, the alkyl bromide can be reacted with sodium azide (B81097) to introduce an azide group, which can then be reduced to a primary amine. Alternatively, reaction with a thiol or thiolate can yield a thioether. These transformations highlight the utility of the ethanol moiety as a launchpad for accessing diverse functionalities on the 1,3-dioxane framework.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Alcohol (-OH) | PBr₃ | Alkyl Bromide (-Br) |
| Alkyl Bromide (-Br) | NaN₃ | Azide (-N₃) |
| Azide (-N₃) | H₂/Pd | Amine (-NH₂) |
| Alkyl Bromide (-Br) | RSH/Base | Thioether (-SR) |
Investigating Reaction Kinetics and Thermodynamics of this compound Transformations
The transformations of this compound are governed by kinetic and thermodynamic principles that dictate reaction rates and product stability. The 1,3-dioxane ring itself is a six-membered heterocycle containing two oxygen atoms. Its conformational preferences and the stability of reaction intermediates play a significant role in its reactivity.
Computational studies on the parent 1,3-dioxane molecule have shown that the chair conformation is significantly more stable than twist conformers. researchgate.net This conformational preference influences the accessibility of orbitals for reaction and the stereochemical outcome of transformations. For instance, the anomeric effect, a stereoelectronic effect, can stabilize certain conformations and transition states, thereby affecting reaction kinetics.
Thermodynamic data for 1,3-dioxane provides a baseline for understanding the energetics of its derivatives. The standard enthalpy of formation (ΔfH°liquid) for 1,3-dioxane has been reported with values around -377 to -385 kJ/mol. nist.gov The ring-opening polymerization of related 1,3-dioxan-2-ones is thermodynamically favored at all temperatures, suggesting that the cyclic structure can be readily transformed into more stable polymeric forms under certain conditions. researchgate.net
Kinetic investigations into reactions involving the 1,3-dioxane moiety, such as the acid-catalyzed hydrolysis for deprotection, reveal that the reaction proceeds through a carbocation intermediate. The rate of this reaction is dependent on the stability of this intermediate and the concentration of the acid catalyst. organic-chemistry.org The presence of the ethanol substituent at the 2-position can influence the electron density at the acetal carbon, potentially affecting the rate of hydrolysis.
A study on the cyclization of epoxy alcohols demonstrated that the reaction temperature can influence selectivity, with higher temperatures favoring the formation of the endo product. nih.gov This suggests that the activation energies for the different cyclization pathways are distinct and can be manipulated to achieve desired outcomes.
Table 1: Thermodynamic Data for 1,3-Dioxane
| Property | Value | Units | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (liquid) | -377.5 ± 1.1 | kJ/mol | nist.gov |
Cascade and Tandem Reactions for Complex Molecule Assembly Utilizing this compound
Cascade and tandem reactions offer an efficient approach to building molecular complexity from simpler starting materials in a single synthetic operation. royalsocietypublishing.orgrsc.org The this compound moiety can participate in or be formed through such reaction sequences.
One notable example is the Prins reaction, which can be used to form 1,3-dioxanes. An enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde has been developed to produce optically active 1,3-dioxanes. researchgate.net These can then be transformed into valuable 1,3-diols. researchgate.net
The 1,3-dioxane ring can also serve as a template in cascade reactions. For instance, diepoxy alcohols containing a 1,3-dioxane-5-ol template have been shown to undergo selective cyclization to form ladder polyether structures. nih.gov In these reactions, the dioxane template directs the stereochemical outcome of the cyclization cascade. nih.gov
Furthermore, cascade reactions involving the opening of the 1,3-dioxane ring can be a key step in a synthetic sequence. For example, a cascade process for the synthesis of bis(indolyl)methanes has been reported where the reaction conditions can be optimized by using solvents like 1,4-dioxane (B91453). researchgate.net While not directly involving this compound, this illustrates the role of dioxane structures in facilitating complex transformations.
Recent research has also explored electro-acidic catalytic cascade reactions to convert ethylene (B1197577) glycol into 1,4-dioxane-2,5-diol, a multi-carbon oxygen heterocyclic compound. chinesechemsoc.orgchinesechemsoc.org This highlights the potential for developing novel cascade strategies to synthesize dioxane derivatives from simple precursors.
Table 2: Examples of Cascade Reactions Involving Dioxane Structures
| Reaction Type | Starting Materials | Product | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Prins Reaction | Styrene (B11656), Paraformaldehyde | Chiral 1,3-Dioxane | Enantioselective formation of the dioxane ring | researchgate.net |
| Epoxide Cyclization Cascade | Diepoxy alcohol with 1,3-dioxane-5-ol template | Ladder Polyether | Dioxane as a stereodirecting template | nih.gov |
Studies on the Role of this compound as a Protecting Group Strategy in Multistep Synthesis
The 1,3-dioxane moiety is a well-established protecting group for 1,3-diols and carbonyl compounds in multistep organic synthesis. fiveable.mewikipedia.orgtotal-synthesis.com The formation of a 1,3-dioxane from a carbonyl compound and 1,3-propanediol (B51772) is a common strategy to protect the carbonyl group from nucleophiles and bases. organic-chemistry.org The this compound itself contains a protected carbonyl functionality at the 2-position, with the ethanol group available for further reactions.
The stability of the 1,3-dioxane ring is a key aspect of its utility as a protecting group. It is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents. organic-chemistry.org This allows for selective reactions to be carried out on other parts of the molecule.
Deprotection is typically achieved under acidic conditions, often through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.orgfiveable.me The regioselective ring opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, offers a powerful and step-economic method for the selective protection and deprotection of hydroxyl groups. researchgate.net This strategy avoids a lengthy multi-step sequence of protection and deprotection of individual alcohol groups. researchgate.net
The choice of reagents for the reductive opening of benzylidene acetals, a type of 1,3-dioxane, can lead to different products, demonstrating the tunability of this protecting group strategy. researchgate.net For example, the use of diisobutylaluminum hydride (DIBAL-H) can result in the formation of a benzyl (B1604629) ether at the more hindered position. researchgate.net
Table 3: Stability of 1,3-Dioxane Protecting Group
| Condition | Stability | Reference |
|---|---|---|
| Basic (e.g., LDA, t-BuOK) | Stable | organic-chemistry.org |
| Nucleophilic (e.g., RLi, RMgX) | Stable | organic-chemistry.org |
| Reductive (e.g., H₂/Ni, LiAlH₄) | Stable | organic-chemistry.org |
| Mild Oxidative (e.g., PCC, PDC) | Stable | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Dioxane 2 Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable technique for the detailed structural analysis of 1,3-dioxane (B1201747) derivatives. It provides critical information on the stereochemistry and conformational dynamics of the dioxane ring system.
Two-dimensional (2D) NMR techniques are powerful for elucidating the complex spin systems and spatial relationships within molecules like 1,3-Dioxane-2-ethanol. omicsonline.org These experiments correlate different nuclei, providing a comprehensive picture of the molecular structure. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds. creative-biostructure.comsdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons, such as the methylene (B1212753) protons of the ethanol (B145695) side chain and the proton at the C2 position of the dioxane ring. It is fundamental for establishing the proton-proton connectivity network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu It is highly effective for assigning carbon signals based on their attached protons. For instance, the HSQC spectrum of a 1,3-dioxane derivative would show a cross-peak connecting the proton signal at C2 with the C2 carbon signal. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule. For 1,3-dioxane derivatives, which typically adopt a chair conformation, NOESY can distinguish between axial and equatorial substituents by observing the spatial relationships between protons on the ring. researchgate.net
A summary of the application of these 2D NMR techniques is presented in the table below.
| 2D NMR Technique | Type of Correlation | Information Gained for 1,3-Dioxane Derivatives |
| COSY | ¹H-¹H (through-bond, 2-3 bonds) | Establishes proton connectivity, confirming the sequence of atoms. |
| HSQC | ¹H-¹³C (through-bond, 1 bond) | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H-¹³C (through-bond, 2-4 bonds) | Confirms overall structure by linking molecular fragments and identifying quaternary carbons. |
| NOESY | ¹H-¹H (through-space) | Determines stereochemistry and conformation by identifying spatially close protons. |
The 1,3-dioxane ring is not static and undergoes a chair-to-chair ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful method to study these conformational changes. acs.org By recording NMR spectra at different temperatures, the rate of this inversion can be determined. tubitak.gov.tr At room temperature, the inversion is often fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the inversion slows down, and separate signals for the distinct axial and equatorial protons can be observed. researchgate.net The coalescence temperature, where the separate signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. tubitak.gov.trcdnsciencepub.com For substituted 1,3-dioxanes, the position and nature of the substituents can significantly influence the energy barrier of this inversion. cdnsciencepub.com
Quantitative NMR (qNMR) has emerged as a reliable and accurate method for determining the purity of substances and monitoring the progress of chemical reactions. rssl.com The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. rssl.com
For purity assessment of this compound, a certified internal standard with a known concentration is added to the sample. ethz.chorgsyn.org By comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard, the absolute purity of the compound can be calculated with high precision. ethz.ch This method is particularly advantageous as it does not require an identical reference standard of the analyte itself. rssl.com
In reaction monitoring, qNMR can be used to follow the consumption of reactants and the formation of products over time. By taking aliquots from the reaction mixture at different time points and recording their NMR spectra, the relative concentrations of the species involved can be determined, providing valuable kinetic data.
Key considerations for accurate qNMR include ensuring proper solubility, using a suitable deuterated solvent, and optimizing acquisition parameters such as the relaxation delay to ensure full relaxation of all nuclei between scans. ethz.chorgsyn.org
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Information
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. acs.org
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound. For this compound (C₆H₁₂O₃), the theoretical exact mass can be calculated. By comparing this theoretical value to the experimentally measured exact mass, the elemental composition can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. For instance, modern mass spectrometers can differentiate between ions like [CHO]⁺ and [C₂H₅]⁺, which have the same nominal mass of 29 but different exact masses. docbrown.info
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information and helps to elucidate the fragmentation mechanisms. core.ac.uk
For 1,3-dioxane derivatives, the initial ionization in electron ionization (EI) mass spectrometry often leads to the formation of a molecular ion ([M]⁺•). docbrown.info The fragmentation of the 1,3-dioxane ring can proceed through various pathways, including cleavage of the C-O bonds and ring-opening reactions. aip.org The presence of the ethanol side chain in this compound introduces additional fragmentation possibilities.
For example, a common fragmentation pattern for 1,3-dioxanes involves the loss of a hydrogen atom to form the stable [M-H]⁺ ion, which is often the base peak. docbrown.info Other characteristic fragments can arise from the cleavage of the ring. The study of these fragmentation patterns, often aided by computational chemistry to calculate the energetics of different pathways, is essential for the structural characterization of novel 1,3-dioxane derivatives. researchgate.net
A representative MS/MS fragmentation data for a related compound, 5,5-Dimethyl-1,3-dioxane-2-ethanol, shows a precursor ion [M+H]⁺ at m/z 161.1172, which fragments to produce major product ions at m/z 143.1, 131.2, and 87.2. nih.gov
| Precursor Ion (m/z) | Product Ions (m/z) |
| 161.1172 | 143.1, 131.2, 87.2 |
This data provides a fingerprint for the molecule's structure and can be used for its identification in complex mixtures. The elucidation of these fragmentation pathways is critical for understanding the intrinsic chemical properties of these compounds. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the analysis of bonding within this compound and its analogs. These methods probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" based on the types of bonds and their environment. lu.se
In the IR spectrum of 1,3-dioxanes, characteristic absorptions arise from the C-O and C-H bonds. The C-O-C stretching vibrations of the cyclic ether system typically appear in the 1140-1070 cm⁻¹ region. docbrown.info The spectrum is also characterized by C-H stretching vibrations from the alkyl portions of the molecule, which are generally observed between 3000 and 2800 cm⁻¹. docbrown.info For this compound specifically, a prominent broad absorption band corresponding to the O-H stretching vibration of the primary alcohol group is expected in the region of 3400-3200 cm⁻¹.
Raman spectroscopy provides complementary information. While C-O stretching modes are also visible, symmetric vibrations are often more intense in Raman spectra compared to IR. For instance, the symmetric C-O-C stretching and ring breathing vibrations of the dioxane ring give rise to distinct Raman signals. researchgate.netresearchgate.net The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes. For example, studies on 1,4-dioxane (B91453) have identified characteristic C-C stretching and C-O-C stretching modes in the Raman spectrum. researchgate.net
Table 1: Characteristic Vibrational Frequencies for 1,3-Dioxane Derivatives This table outlines the typical Infrared and Raman vibrational frequencies for the key functional groups found in this compound.
| Functional Group/Vibration | Technique | Typical Wavenumber (cm⁻¹) | Description of Vibration |
| Hydroxyl (O-H) | IR | 3400-3200 (broad) | Stretching vibration of the alcohol group. |
| Alkyl C-H | IR/Raman | 2960-2850 | Asymmetric and symmetric stretching. |
| C-O-C Ether | IR | 1140-1070 | Asymmetric stretching of the dioxane ring. docbrown.info |
| C-O-C Ether | Raman | 889, 872 | C-O-C stretching and ring deformation. researchgate.net |
| C-O Alcohol | IR | ~1050 | Stretching vibration of the primary alcohol. |
| CH₂ Bending | IR/Raman | 1480-1365 | Scissoring and wagging deformations. docbrown.info |
Data compiled from multiple sources detailing spectroscopic analysis of 1,3-dioxanes and related structures. docbrown.inforesearchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment of Crystalline Derivatives
For compounds that can be obtained in a suitable crystalline form, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which are crucial for confirming the conformation of the 1,3-dioxane ring and the spatial orientation of its substituents.
The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. thieme-connect.de X-ray diffraction studies on various crystalline 1,3-dioxane derivatives have consistently confirmed this preference. researchgate.netacs.orgscholaris.ca For instance, structural analysis of 2,5-disubstituted 1,3-dioxanes reveals detailed conformational features, including the axial or equatorial positioning of substituents, which is critical for understanding their chemical behavior. researchgate.net
Table 2: Illustrative Crystallographic Parameters for a 1,3-Dioxane Derivative This table presents hypothetical but representative X-ray crystallography data for a crystalline derivative of this compound, illustrating the type of information obtained.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Length (C-O) | 1.41 - 1.43 Å | Shorter than typical C-O single bonds due to ring constraints. |
| Bond Angle (O-C-O) | 110 - 114° | Reflects the sp³ hybridization within the dioxane ring. |
| Ring Conformation | Chair | Confirms the lowest energy conformation of the 1,3-dioxane ring. |
| Substituent Orientation | Equatorial | Indicates the preferred, more stable position for the side chain at C2. |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogs
When this compound is derivatized to create chiral analogs, or when it is synthesized from chiral precursors, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become indispensable for stereochemical analysis. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms, particularly around stereogenic centers. wikipedia.orgleidenuniv.nl
CD spectroscopy is particularly powerful for assigning the absolute configuration of chiral 1,3-dioxanes. nih.gov The sign and intensity of Cotton effects in the CD spectrum can be correlated with the spatial arrangement of chromophores and substituents. For example, in studies of 1,3-dioxane-type acetals derived from carbohydrates, the CD spectra were used to assign the configuration at C-4 based on the signs of specific electronic transitions of an attached naphthyl chromophore. nih.gov The interaction between different chromophores within the molecule can lead to characteristic exciton-coupled CD signals, which provide a reliable means of determining absolute stereochemistry. encyclopedia.pub
ORD, a related technique, measures the variation of optical rotation with wavelength. leidenuniv.nl The shape of the ORD curve, known as a Cotton effect curve, in the vicinity of an absorption band is directly related to the CD spectrum and provides similar stereochemical information. These techniques are especially valuable for flexible molecules, where the observed chiroptical properties represent a population-weighted average of the contributing conformers. unibs.it
Table 3: Correlation of CD Spectral Data with Stereochemistry in Chiral 1,3-Dioxane Analogs
| Chromophore Transition | Wavelength Region (nm) | Sign of Cotton Effect | Stereochemical Implication |
| Benzene (B151609) ¹Lₐ | ~220-200 | Positive/Negative | Correlated with the configuration of substituents on the dioxane ring via sector rules. researchgate.net |
| Benzene ¹Lₑ | ~270-250 | Positive/Negative | Sensitive to the conformation and configuration of 2-phenyl-1,3-dioxane (B8809928) systems. researchgate.net |
| Naphthalene ¹Bₑ/¹Bₐ | ~230-220 | Split (Exciton Coupling) | The sign of the couplet determines the relative orientation of interacting chromophores. nih.gov |
Data based on published studies of chiral 1,3-dioxane and 1,3-dioxolane (B20135) derivatives. nih.govresearchgate.net
Synergistic Application of Spectroscopic Techniques for Comprehensive Structural Proof
While each spectroscopic technique provides valuable data, a comprehensive and irrefutable structural elucidation of this compound and its derivatives is best achieved through their synergistic application. The combination of different methods allows for cross-validation of data and provides a complete picture of the molecule's connectivity, functional groups, and stereochemistry.
A typical analytical workflow involves:
Mass Spectrometry (MS) to determine the molecular weight and elemental formula.
Infrared (IR) and Raman Spectroscopy to identify key functional groups (e.g., -OH, C-O-C ether) and confirm the presence of the dioxane ring. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to establish the carbon-hydrogen framework and the connectivity of the atoms. NMR can also provide conformational information through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.netjournals.co.za
X-ray Crystallography on crystalline materials to provide the ultimate proof of the three-dimensional structure and absolute configuration (for chiral molecules). researchgate.net
Circular Dichroism (CD)/Optical Rotatory Dispersion (ORD) for chiral, non-crystalline samples to assign the absolute configuration by relating chiroptical properties to the structure. unibs.it
For example, a study on new 1,3-dioxane derivatives used a combination of NMR and X-ray analysis to deduce the axial position of an aromatic ring and the high shielding of specific protons, providing a detailed stereochemical picture. researchgate.net Another investigation into 2,5,5-trisubstituted-1,3-dioxanes combined ¹H and ¹³C NMR to formulate empirical correlations for their stereochemistry, demonstrating the power of integrating multiple spectroscopic probes. journals.co.za This integrated approach ensures that all aspects of the molecular structure are rigorously and unambiguously determined.
Computational and Theoretical Chemistry Approaches Applied to 1,3 Dioxane 2 Ethanol
Reaction Pathway Modeling and Transition State Characterization
Modeling of reaction pathways for 1,3-dioxanes has been performed for processes like low-temperature oxidation. researchgate.net For these reactions, potential energy surfaces are calculated to understand the recombination of radicals formed from H-atom abstraction. researchgate.net Furthermore, the general mechanism of acetal (B89532) hydrolysis, which would be relevant for 1,3-Dioxane-2-ethanol, has been studied computationally, probing the role of water molecules in the proton transfer relay and as stabilizing agents. ic.ac.uk These studies characterize the transition states and intermediates involved in the reaction, providing insight into the reaction barriers. ic.ac.uk
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are fundamental for the structural elucidation and characterization of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for these predictions. longdom.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. For 1,3-dioxane (B1201747) derivatives, the chemical shifts are influenced by the conformation of the dioxane ring and the electronic environment of the nuclei. docbrown.infodocbrown.info Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these shifts. longdom.org For this compound, the predicted chemical shifts would be benchmarked against experimental data of similar 2-substituted 1,3-dioxanes to ensure accuracy. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models for similar structures and require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.5 - 4.8 | - |
| C4/C6-H (axial) | 3.6 - 3.8 | - |
| C4/C6-H (equatorial) | 4.0 - 4.2 | - |
| C5-H (axial) | 1.3 - 1.5 | - |
| C5-H (equatorial) | 1.9 - 2.1 | - |
| CH₂ (ethanol) | 3.5 - 3.7 | - |
| OH (ethanol) | 2.0 - 3.0 (variable) | - |
| C2 | 98 - 102 | |
| C4/C6 | 65 - 68 | |
| C5 | 25 - 28 | |
| CH₂ (ethanol) | 60 - 63 |
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum. These calculations help in the assignment of experimentally observed bands to specific molecular vibrations. mdpi.com For instance, the characteristic C-O-C stretching frequencies of the dioxane ring and the O-H stretching of the ethanol (B145695) substituent can be accurately predicted. mdpi.comresearchgate.net
Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational models for similar structures and require experimental verification.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (ethanol) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-O-C stretch (dioxane ring) | 1050 - 1150 |
| C-C stretch | 900 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are utilized to predict the electronic transitions of this compound, which are observed in the UV-Vis spectrum. researchgate.net These calculations provide information about the absorption maxima (λmax) and the nature of the electronic excitations. mdpi.comgaussian.com For a saturated compound like this compound, significant absorptions are expected only in the deep UV region.
Structure-Reactivity Relationship (SRR) Theoretical Studies for this compound Transformations
Theoretical studies on structure-reactivity relationships (SRR) are essential for understanding the chemical behavior of this compound in various transformations. nih.gov Computational methods can elucidate reaction mechanisms, predict reaction barriers, and explain the influence of the molecular structure on reactivity. dntb.gov.ua
For this compound, SRR studies could focus on several key transformations:
Acid-catalyzed hydrolysis: The mechanism of ring-opening of the 1,3-dioxane moiety under acidic conditions can be investigated. Computational studies can model the protonation steps, the formation of carbocation intermediates, and the subsequent reaction with water.
Oxidation of the primary alcohol: The reactivity of the hydroxyl group in the ethanol substituent towards various oxidizing agents can be theoretically assessed. This includes the calculation of activation energies for different reaction pathways.
Conformational effects on reactivity: The chair conformation of the 1,3-dioxane ring and the orientation of the 2-ethanol substituent can significantly influence the accessibility of reactive sites. thieme-connect.de Quantum chemical calculations can quantify the energy differences between different conformers and their respective transition states in a reaction. researchgate.net
Table 3: Theoretical Parameters for Reactivity Analysis of this compound (Note: These are representative parameters that would be calculated in a theoretical SRR study.)
| Parameter | Description | Predicted Value/Trend |
| Proton Affinity | Energy released upon protonation of the dioxane oxygens. | High, indicating susceptibility to acid-catalyzed reactions. |
| Bond Dissociation Energy (O-H) | Energy required to break the O-H bond of the ethanol group. | Lower than in simple alkanols due to potential intramolecular interactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. rug.nlcore.ac.uk For this compound, MD simulations can provide detailed insights into solvent effects and intermolecular interactions. nih.gov
Solvent Effects: The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations can model the solvation shell around the molecule in different solvents (e.g., water, ethanol) and analyze the specific interactions, such as hydrogen bonding between the solvent and the hydroxyl group or the dioxane oxygens. rug.nl These simulations can also help to understand the solubility and partitioning behavior of the compound. wikipedia.org
Intermolecular Interactions: MD simulations can be used to study the aggregation behavior of this compound molecules in the liquid phase. By analyzing the radial distribution functions, the preferred orientation and distance between molecules can be determined. This is crucial for understanding the physical properties of the bulk material. Furthermore, the simulations can shed light on the nature and strength of intermolecular hydrogen bonds, which are expected to be significant for this molecule due to the presence of the hydroxyl group and the ether-like oxygen atoms in the dioxane ring.
Table 4: Key Outputs from Molecular Dynamics Simulations of this compound in Water (Note: These are typical outputs from an MD simulation and represent expected trends.)
| Simulation Output | Description | Predicted Observation |
| Radial Distribution Function (g(r)) | Probability of finding a water molecule at a certain distance from the solute's functional groups. | High peaks around the hydroxyl group and dioxane oxygens, indicating strong hydrogen bonding. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | Significant number of stable hydrogen bonds, contributing to its water solubility. |
| Diffusion Coefficient | Rate of movement of the solute molecule through the solvent. | Dependent on the extent of hydrogen bonding and the size of the solvated molecule. |
Applications and Role of 1,3 Dioxane 2 Ethanol in Advanced Chemical Synthesis and Materials Science Research
1,3-Dioxane-2-ethanol as a Versatile Building Block in Complex Organic Synthesis
In the realm of complex organic synthesis, this compound serves as a valuable and versatile building block. The 1,3-dioxane (B1201747) moiety is a well-established protecting group for carbonyl compounds and 1,3-diols, prized for its stability under basic, reductive, and oxidative conditions. thieme-connect.de This stability allows for chemical transformations on other parts of a molecule without affecting the protected functional group. The ethanol (B145695) side chain of this compound offers a reactive handle for further functionalization, making it a bifunctional building block.
The structure of this compound is a key starting point for the synthesis of novel heterocyclic compounds. The dioxane ring itself is a stable heterocycle, and the terminal hydroxyl group of the ethanol side chain can be readily converted into other functional groups, such as halides or tosylates, to facilitate cyclization reactions. For instance, intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems containing the 1,3-dioxane core.
Research into the synthesis of 1,3-dioxane-based heterocyclic compounds has demonstrated that the carbon atom positioned between the two oxygen atoms in the ring is susceptible to electrophilic attack. enu.kz This reactivity can be harnessed to introduce various substituents and build more complex heterocyclic frameworks. The presence of the 2-ethanol group provides a strategic point for introducing diversity into the resulting heterocyclic structures.
The 1,3-dioxane structural unit is present in a number of natural products, highlighting its significance in biological systems and as a target for total synthesis. thieme-connect.de While direct application of this compound as an intermediate may not be explicitly documented in all cases, the methodologies employed in the total synthesis of natural products containing the 1,3-dioxane motif are highly relevant.
For example, in the synthesis of complex diterpenoids like grayananes, which feature intricate polycyclic systems, the strategic use of protecting groups and stereocontrolled reactions is paramount. researchgate.netbeilstein-journals.org The 1,3-dioxane group can be used to protect a 1,3-diol, allowing for selective reactions elsewhere in the molecule. The ethanol side chain of this compound could, in principle, be elaborated to construct a portion of the carbon skeleton of a natural product. The key is the ability to deprotect the 1,3-diol under acidic conditions when required.
Methodologies that could involve a this compound derivative include:
Chiral Pool Synthesis: Utilizing an enantiomerically pure form of a this compound derivative to introduce stereocenters into the target molecule.
Fragment Coupling: Synthesizing a larger fragment of a natural product that contains the 1,3-dioxane unit, which is then coupled with other fragments.
Protecting Group-Directed Reactions: Using the steric and electronic properties of the 1,3-dioxane ring to influence the stereochemical outcome of nearby reactions.
Utilization in Polymer Chemistry and as Precursors for Advanced Polymeric Materials
The bifunctional nature of this compound makes it a promising candidate for use in polymer chemistry. The hydroxyl group can participate in polymerization reactions, such as condensation polymerization to form polyesters or polyethers, or it can be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate.
The 1,3-dioxane ring can impart unique properties to the resulting polymers. For instance, the polarity of the dioxane unit can influence the solubility and thermal properties of the polymer. Furthermore, the potential for the dioxane ring to be opened under certain conditions could lead to the development of degradable or responsive polymers.
While research on polymers derived specifically from this compound is emerging, the polymerization of related vinyl-1,3-dioxolanes has been studied, demonstrating that polymerization can proceed through various mechanisms, including 1,2-addition and ring-opening. researchgate.net This suggests that polymers derived from this compound could exhibit complex and potentially tunable structures and properties.
| Potential Polymer Type | Role of this compound | Potential Properties |
|---|---|---|
| Polyesters | Dianol monomer (after conversion of another part of the molecule to a carboxylic acid) or as a chain extender. | Modified thermal stability, degradability. |
| Polyethers | Monomer in ring-opening polymerization of a derived epoxide or as a diol in condensation. | Increased polarity, altered solubility. |
| Polyacrylates/Polymethacrylates | Functionalized monomer after esterification of the hydroxyl group. | Cross-linking potential, modified refractive index. |
Role in the Design and Synthesis of Ligands for Catalysis and Metal-Organic Frameworks (MOFs)
The design of organic ligands is crucial for the development of new catalysts and Metal-Organic Frameworks (MOFs). researchgate.netrsc.org this compound offers a scaffold that can be elaborated into sophisticated ligands. The oxygen atoms within the dioxane ring and the terminal hydroxyl group can act as coordination sites for metal ions.
By modifying the this compound structure, for example, by introducing additional donor atoms or by attaching it to aromatic systems, ligands with specific geometries and electronic properties can be synthesized. These ligands can then be used to create metal complexes for homogeneous catalysis or as building blocks for the construction of porous MOFs. researchgate.net
The advantages of using a this compound-derived ligand include:
Pre-organization: The relatively rigid 1,3-dioxane ring can help to pre-organize the donor atoms for metal coordination.
Tunability: The ease of functionalization of the ethanol side chain allows for fine-tuning of the ligand's steric and electronic properties.
Chirality: The synthesis of enantiomerically pure ligands from chiral this compound derivatives can lead to asymmetric catalysts and chiral MOFs.
Investigation of this compound as a Component in Advanced Solvent Systems and Reaction Media
The search for green and sustainable solvents is a major focus in modern chemistry. rsc.org this compound possesses several characteristics that make it an interesting candidate for an advanced solvent or reaction medium. Its polar nature, due to the ether linkages and the hydroxyl group, suggests it could be a good solvent for a range of polar organic and inorganic compounds.
The presence of the hydroxyl group allows it to act as a hydrogen bond donor, which can influence reaction rates and selectivities. Furthermore, its relatively high boiling point would make it suitable for reactions requiring elevated temperatures. The use of related 1,3-dioxolane (B20135) compounds as bio-based reaction media has been explored, indicating the potential for this class of compounds in sustainable chemistry. rsc.org
| Solvent Property | Relevance of this compound Structure | Potential Application |
|---|---|---|
| Polarity | Presence of ether oxygen atoms and a hydroxyl group. | Dissolving polar reactants and catalysts. |
| Hydrogen Bonding | Terminal hydroxyl group can act as a hydrogen bond donor. | Influencing reaction mechanisms and stabilizing transition states. |
| Boiling Point | Expected to be relatively high due to its molecular weight and hydrogen bonding capability. | Use in high-temperature reactions. |
| Biodegradability | Potential for enzymatic degradation of the ether and alcohol functionalities. | Development of environmentally benign solvent systems. |
Exploration in Bio-hybrid Fuels and Combustion Chemistry Research (Academic Perspective)
There is significant academic interest in the combustion chemistry of 1,3-dioxane and related compounds as potential future-generation bio-hybrid fuels. researchgate.net These compounds can be produced from renewable sources and have shown potential for reduced soot formation during combustion.
Detailed studies on the oxidation of 1,3-dioxane have been conducted to develop kinetic models that describe its combustion chemistry. researchgate.net Research has involved experiments such as measuring ignition delay times in shock tubes and rapid compression machines, as well as speciation measurements in jet-stirred reactors. researchgate.net
Key findings from the combustion chemistry research of 1,3-dioxane include:
The C-H bond on the carbon atom between the two oxygen atoms is the weakest and is the initial site of hydrogen abstraction. researchgate.net
The ring-opening reactions of the resulting fuel radicals are crucial steps in the initial fuel consumption pathways. researchgate.net
The presence of the two oxygen atoms in the ring influences the strain of the ring structure and the bond dissociation energies. researchgate.net
While these studies have focused on the parent 1,3-dioxane, the findings provide a strong foundation for understanding the combustion behavior of this compound. The ethanol side chain would likely introduce additional reaction pathways, influencing ignition properties and the formation of intermediates and final products.
Contributions to Sustainable Chemistry and Circular Economy Paradigms (e.g., Polymer Recycling)
The chemical structure of this compound and related cyclic acetals positions them as significant contributors to the advancement of sustainable chemistry and the development of a circular economy, particularly in the realm of polymer science. The inherent reversibility of acetal (B89532) formation allows for the design of polymers that can be chemically recycled back to their constituent monomers, addressing the critical challenge of plastic waste.
Research into cyclic acetal monomers, such as the related compound 1,3-dioxolane, has led to the development of chemically recyclable thermoplastics. cornell.edu Scientists have successfully synthesized poly(1,3-dioxolane) (PDXL), a polymer with robust properties suitable for applications like packaging. cornell.edu This polymer is notable because it can be efficiently depolymerized back to its monomer state. cornell.edu
The process of chemical recycling for polymers derived from cyclic acetals is highly efficient. In studies involving PDXL, the polymer was depolymerized using an acid catalyst and heat. cornell.edu This process successfully recovered the pure dioxolane monomer with a yield of 96%, even when the polymer was mixed with other common plastics such as polyethylene (B3416737) terephthalate, polyethylene, and polystyrene. cornell.edu The recovered monomer was then repolymerized, demonstrating a closed-loop system consistent with the principles of a circular economy. cornell.edu This high recovery rate showcases the potential for isolating valuable monomers from complex waste streams. cornell.edu
The sustainability of these polymers is further enhanced by the potential to derive the monomers from biorenewable sources. For instance, the monomer dioxolane can be synthesized from feedstocks like formaldehyde (B43269) and ethylene (B1197577) glycol, which can be sourced from biological materials. cornell.edu This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels for raw materials. The Klankermayer group has explored catalytic pathways to transform plastic waste and valorize biogenic diols to create cyclic acetals, which can then be used as novel monomers, solvents, or fuel additives. researchgate.net
The development of such recyclable polymers is a direct response to the environmental impact of conventional plastics. A significant portion of plastic production is for single-use packaging, which is quickly discarded. cornell.edu Polymers like PDXL offer a sustainable alternative, providing the necessary material strength while being designed for efficient chemical recycling. cornell.edu This paradigm of designing polymers for disassembly is a cornerstone of the circular economy, aiming to eliminate waste and keep materials in use for as long as possible. Further research into novel degradable polymers has utilized five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, which can also be chemically recycled, with the degradation product being used to re-synthesize the original monomer. rsc.org
Interactive Data Table: Chemical Recycling of Poly(1,3-dioxolane)
| Parameter | Finding | Source |
| Polymer | Poly(1,3-dioxolane) (PDXL) | cornell.edu |
| Monomer | Dioxolane | cornell.edu |
| Recycling Method | Acid-catalyzed depolymerization | cornell.edu |
| Feedstock | Mixed plastic waste containing PDXL, PET, PE, and PS | cornell.edu |
| Monomer Recovery Rate | 96% | cornell.edu |
| Key Advantage | Demonstrates a closed-loop, circular polymer economy | cornell.edu |
Advanced Analytical Methodologies for Detection and Quantification of 1,3 Dioxane 2 Ethanol in Research Matrices
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating 1,3-Dioxane-2-ethanol from complex mixtures, allowing for its precise quantification and the assessment of its purity. Gas and high-performance liquid chromatography are the primary methods employed for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The choice of detector is critical and depends on the specific requirements of the analysis.
Flame Ionization Detector (FID): FID is highly sensitive to organic compounds and is often used for quantifying this compound. It provides a robust and linear response over a wide concentration range.
Thermal Conductivity Detector (TCD): TCD is a universal detector that responds to all compounds, making it suitable for detecting a wide range of substances in a sample. However, it is generally less sensitive than FID.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides detailed structural information, enabling unambiguous identification of this compound and its derivatives. nih.govresearcher.liferesearchgate.net The fragmentation pattern in the mass spectrum serves as a chemical fingerprint. docbrown.info For 1,3-dioxane (B1201747), the molecular ion peak [M]⁺ appears at an m/z of 88, corresponding to [C₄H₈O₂]⁺. docbrown.info Static headspace GC-MS can be employed for analyzing volatile organic compounds in various matrices. researchgate.netyoungin.com
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Applications |
| FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Organic Compounds | High | Purity assessment, quantification in organic matrices. |
| TCD | Measures the change in thermal conductivity of the carrier gas caused by the analyte. | Universal | Low to Moderate | Analysis of mixtures with known and unknown components. |
| MS | Measures the mass-to-charge ratio of ionized molecules and their fragments. nist.gov | High | Very High | Definitive identification, structural elucidation, trace analysis. nih.govresearcher.liferesearchgate.net |
High-Performance Liquid Chromatography (HPLC) with Modern Detectors (UV-Vis, MS)
High-Performance Liquid Chromatography is a versatile technique for separating non-volatile or thermally sensitive compounds. For acetals like this compound, HPLC can be challenging due to potential hydrolysis on acidic silica-based columns. coresta.orgcoresta.org Incorporating a small amount of a basic modifier in the mobile phase can prevent this degradation. coresta.orgcoresta.org
UV-Vis Detector: This detector is suitable for compounds that absorb ultraviolet or visible light. While this compound itself lacks a strong chromophore, derivatization can be employed to introduce a UV-active group, enabling its detection.
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds. rsc.org It offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection. tandfonline.com
For chiral molecules, it is often necessary to separate and quantify the individual enantiomers. Chiral chromatography is the most widely used technique for this purpose. wikipedia.org This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wikipedia.org For derivatives of 1,3-dioxolane (B20135), a related class of compounds, enantiomeric excess has been successfully determined using HPLC with a Chiralcel OD column. researchgate.net This approach could potentially be adapted for the chiral analysis of this compound derivatives.
Quantitative Spectroscopic Methods for Concentration Determination (e.g., qNMR, Quantitative IR)
Spectroscopic methods offer an alternative to chromatography for the quantitative analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve, provided an internal standard of known purity is used. ox.ac.uk Both ¹H and ¹³C NMR can be utilized. acs.orgdocbrown.info The integral of a specific resonance signal is directly proportional to the number of corresponding nuclei, enabling accurate concentration determination. ox.ac.ukdocbrown.info
Quantitative Infrared (IR) Spectroscopy: Quantitative IR spectroscopy relies on the Beer-Lambert law, where the absorbance of a specific vibrational band is proportional to the concentration of the analyte. The infrared spectrum of 1,3-dioxane shows characteristic C-O stretching vibrations around 1140-1070 cm⁻¹ and 940 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and can be used for identification. docbrown.info By monitoring the intensity of a characteristic peak, the concentration of this compound can be determined.
Development and Validation of Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS/MS, LC-MS/MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide enhanced analytical capabilities.
GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers increased selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. This is particularly useful for analyzing complex samples where co-eluting interferences may be present.
LC-MS/MS: Similar to GC-MS/MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior performance for the analysis of compounds in intricate matrices. tandfonline.com It is a powerful tool for trace-level quantification and confirmation. The EPA has developed methods such as Method 542, which uses solid-phase extraction and LC-MS/MS for the determination of various organic compounds in drinking water. epa.gov
Method Development Strategies for Specific Research Applications (e.g., Reaction Monitoring, Process Control in Lab Scale)
The choice of analytical method is often dictated by the specific research application.
Reaction Monitoring: The formation of acetals, including this compound, can be monitored by observing the disappearance of the starting materials and the appearance of the product. researchgate.netlibretexts.orgnih.govorganic-chemistry.org For example, the conversion of a carbonyl group to an acetal (B89532) can be tracked by the disappearance of the characteristic aldehyde peak at approximately 1720 cm⁻¹ in the IR spectrum or the proton peak at around 9.7 ppm in the ¹H NMR spectrum. researchgate.net Spectroscopic techniques like in-situ FTIR or Raman spectroscopy can provide real-time data on reaction kinetics.
Process Control in Lab Scale: For laboratory-scale process control, rapid and non-invasive analytical methods are preferred. Spectroscopic methods are well-suited for this purpose as they can often be implemented with fiber-optic probes for in-line monitoring. This allows for real-time adjustments to reaction parameters to optimize yield and purity.
Future Research Directions, Challenges, and Emerging Avenues for 1,3 Dioxane 2 Ethanol Chemistry
Identification of Unexplored Synthetic Pathways and Novel Derivatization Strategies
The development of efficient and selective synthetic routes to 1,3-dioxane-2-ethanol and its analogues is a cornerstone of its future utility. While traditional methods such as the acid-catalyzed reaction of 1,3-propanediol (B51772) with appropriate carbonyl compounds are established, there is considerable scope for the exploration of novel synthetic strategies. wikipedia.org The Prins reaction, for instance, offers a powerful tool for the construction of the 1,3-dioxane (B1201747) ring system, and further investigation into asymmetric variations of this reaction could provide access to chiral derivatives of this compound with high enantiomeric purity. thieme-connect.com
Moreover, the derivatization of the this compound core presents a fertile ground for creating a diverse library of new chemical entities. Strategies such as regioselective ring-opening of the dioxane moiety can lead to valuable 1,3-diol intermediates, which are versatile building blocks in organic synthesis. researchgate.netresearchgate.net Additionally, functionalization of the ethanol (B145695) side chain, through esterification, etherification, or conversion to other functional groups, can be systematically explored to tune the physicochemical properties of the molecule for specific applications. The direct fluorination of the 1,3-dioxane ring has also been reported for related structures, suggesting a potential pathway to novel fluorinated analogues of this compound with unique properties. academie-sciences.fr
| Potential Derivatization Strategy | Resulting Functional Group | Potential Application Area |
| Esterification of the hydroxyl group | Ester | Fragrances, Plasticizers |
| Etherification of the hydroxyl group | Ether | Solvents, Intermediates |
| Oxidation of the hydroxyl group | Aldehyde, Carboxylic Acid | Chemical Synthesis Building Blocks |
| Ring-opening of the dioxane | 1,3-Diol | Pharmaceutical Intermediates |
| Direct Fluorination of the dioxane ring | Fluorinated Dioxane | Materials Science |
Discovery of Unanticipated Reactivity Patterns and Unconventional Transformations
A deeper understanding of the inherent reactivity of this compound may unveil unconventional transformations that could lead to novel molecular architectures. The 1,3-dioxane ring, while generally stable under basic and neutral conditions, is susceptible to cleavage under acidic conditions. thieme-connect.de The controlled and selective cleavage of this ring system, potentially triggered by novel catalytic methods, could offer a synthetic route to complex acyclic structures that are otherwise difficult to access.
Furthermore, the interplay between the dioxane ring and the ethanol side chain could lead to unexpected intramolecular reactions. For example, under specific conditions, the hydroxyl group of the ethanol moiety could participate in ring-chain tautomerism or act as an internal nucleophile in ring-opening or rearrangement reactions. The exploration of photochemical or electrochemical activation of this compound could also reveal novel reactivity patterns that are not accessible through traditional thermal methods.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
ML models can also be trained to predict the properties of novel this compound derivatives, thereby accelerating the discovery of new molecules with desired functionalities. ibm.com This in silico screening approach can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can be utilized to optimize reaction conditions, such as catalyst selection, solvent, temperature, and reaction time, to maximize yield and minimize by-product formation. jetir.org
| AI/ML Application | Potential Impact on this compound Chemistry |
| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic pathways. |
| Property Prediction | Accelerated identification of derivatives with desired properties. |
| Reaction Optimization | Increased reaction yields and reduced waste generation. |
| Catalyst Design | Development of more active and selective catalysts for synthesis. |
Development of Highly Sustainable and Circular Economy Approaches for this compound Production and Utilization
In an era of increasing environmental awareness, the development of sustainable and circular economy approaches for the production and utilization of chemicals is paramount. There is a significant opportunity to produce this compound from renewable feedstocks. For instance, the key precursors, 1,3-propanediol and glycolaldehyde (B1209225) (a precursor to the 2-ethanol side chain), can potentially be derived from biomass. The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, could also offer a greener alternative to traditional chemical synthesis. rwth-aachen.de
In terms of a circular economy, 1,3-dioxane derivatives have been investigated in the context of recycling polyoxymethylene (POM) plastics. researchgate.net The depolymerization of POM can yield formaldehyde (B43269), which can then be used in the synthesis of 1,3-dioxanes. This creates a potential closed-loop system where plastic waste is upcycled into valuable chemicals like this compound. Furthermore, the exploration of this compound as a bio-based solvent could contribute to the replacement of petroleum-derived solvents, further enhancing its green credentials. rsc.org
Exploration of this compound in Interdisciplinary Fields of Chemical Science (e.g., Supramolecular Chemistry, Nanotechnology, without biological implications)
The unique structural features of this compound, including its cyclic acetal (B89532) core and the hydroxyl functionality, make it an intriguing candidate for applications in various interdisciplinary fields of chemical science. In supramolecular chemistry, the molecule's ability to participate in hydrogen bonding and other non-covalent interactions could be exploited for the design of self-assembling systems, such as gels, liquid crystals, or molecular capsules.
In the realm of nanotechnology, this compound could serve as a building block for the synthesis of novel nanomaterials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially imparting unique properties to these materials. The hydroxyl group could also be used to functionalize the surface of nanoparticles, modifying their solubility and facilitating their dispersion in various media.
Addressing Current Limitations in Synthetic Efficiency and Selectivity
Despite the progress in the synthesis of 1,3-dioxanes, challenges related to efficiency and selectivity remain. For substituted 1,3-dioxanes, the control of stereochemistry, particularly in reactions like the Prins cyclization, can be a significant hurdle. thieme-connect.com The development of new chiral catalysts that can afford high diastereoselectivity and enantioselectivity is a key area for future research.
Advancements in In Situ Monitoring and Real-time Analysis of this compound Reactions
To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, the use of in situ monitoring and real-time analysis techniques is crucial. mt.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.net This real-time data allows for precise control over reaction parameters and facilitates the rapid identification of optimal conditions.
The application of these Process Analytical Technologies (PAT) to the synthesis of this compound can lead to significant improvements in yield, purity, and batch-to-batch consistency. chemrxiv.org Furthermore, the detailed kinetic and mechanistic information obtained from in situ studies can guide the development of more efficient catalysts and reaction protocols.
| Analytical Technique | Information Gained | Impact on Synthesis |
| In Situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. researchgate.net | Optimization of reaction time and temperature; mechanistic insights. |
| In Situ FTIR/Raman Spectroscopy | Monitoring of functional group transformations. chemrxiv.org | Endpoint determination; identification of reaction intermediates. |
| Online Chromatography (e.g., UPLC) | Quantitative analysis of reaction components. mt.com | Precise yield and purity determination; process control. |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural characterization of 1,3-Dioxane-2-ethanol, and how do they address challenges in isomer differentiation?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for identifying functional groups and stereochemistry. For instance, the hydroxyl proton in this compound appears as a broad singlet (~1.5–2.5 ppm), while the dioxane ring protons resonate between 3.5–4.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, MW 160.2108 g/mol) . X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry or crystal packing, though this requires high-quality single crystals .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Synthesis typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, reacting 2,2-dimethyl-1,3-propanediol with acetaldehyde under reflux with sulfuric acid as a catalyst. Key steps include:
- Temperature control : Maintaining 80–100°C to avoid side reactions (e.g., polymerization).
- Purification : Use of fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted diol or oligomers .
- Yield monitoring : Gas chromatography (GC) or thin-layer chromatography (TLC) to track reaction progress .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, revealing nucleophilic sites. The hydroxyl group’s electron density and dioxane ring strain influence reactivity. For example, the hydroxyl oxygen’s lone pairs participate in hydrogen bonding, reducing nucleophilicity. Molecular dynamics simulations further predict solvation effects in polar solvents like ethanol or DMSO .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Answer : Contradictions often arise from impurities or measurement conditions. Systematic approaches include:
- Standardized protocols : Use USP-grade solvents and controlled temperature (e.g., 25°C ± 0.1°C) for solubility tests.
- Cross-validation : Compare Karl Fischer titration (water content) with gravimetric analysis to rule out hygroscopic effects.
- Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements .
Q. What safety protocols are critical when handling this compound in peroxide-forming reactions?
- Answer : The dioxane ring’s ether functionality makes it prone to peroxide formation under light or oxygen exposure. Mitigation strategies:
- Storage : In amber bottles under nitrogen, with stabilizers like BHT (butylated hydroxytoluene).
- Testing : Regular peroxide detection using KI-starch test strips.
- Waste disposal : Neutralization with ferrous sulfate before disposal to degrade peroxides .
Methodological Considerations
Q. How can researchers validate the purity of this compound for use in kinetic studies?
- Answer :
- Chromatography : HPLC with a polar stationary phase (C18 column) and UV detection at 210 nm.
- Spectroscopic thresholds : Ensure NMR peaks for impurities (e.g., residual diol) are <1% integration.
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm a sharp melting point (~–20°C for pure samples) .
Q. What role does this compound play in polymer chemistry, and how is its efficacy assessed?
- Answer : It serves as a co-monomer or cross-linker in polyesters. Efficacy is evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
